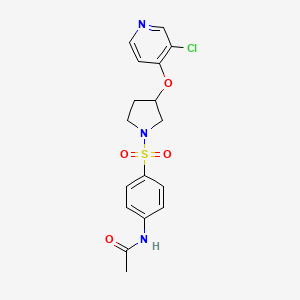

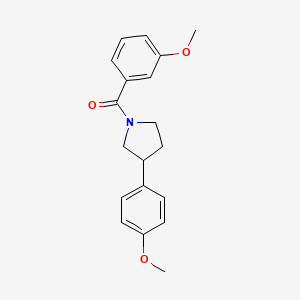

(3-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(3-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone” is a compound that belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives . It has exhibited notable bioactivity, which has resulted in extensive investigation .

Synthesis Analysis

The synthesis of this compound involves a mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’,N’-tetramethyluronium hexafluorophosphate (HATU), and N,N-diisopropylethylamine. This mixture is dissolved in N,N-dimethylformamide and stirred for 4 hours at 40°C until the reaction is completed .Chemical Reactions Analysis

The compound is part of the phenyl(pyrrolidin-1-yl)methanone derivatives, which have shown notable bioactivity . The pyrrolidine ring is a nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis

The compound has a monoclinic crystal structure with a formula of C12H15NO3. The parameters are: a = 6.7230(2)Å, b = 11.1182(3)Å, c = 14.4996(5)Å, β = 94.8870(10)° . The target product was obtained as a white solid .作用機序

Target of Action

It’s known that phenyl(pyrrolidin-1-yl)methanone derivatives, to which this compound belongs, have exhibited notable bioactivity .

Mode of Action

It’s known that the spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Phenyl(pyrrolidin-1-yl)methanone derivatives have been reported to exhibit notable bioactivity .

Action Environment

It’s known that the synthetic strategies used, such as ring construction from different cyclic or acyclic precursors, can influence the biological profile of the compound .

実験室実験の利点と制限

One advantage of using (3-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, its psychoactive effects make it a useful tool for studying the effects of dopamine and norepinephrine on the brain. However, the use of this compound in laboratory experiments is limited by its potential for abuse and its potential long-term effects on the body.

将来の方向性

There are several potential future directions for research on (3-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone. One area of interest is the development of new treatments for depression and other mood disorders using this compound and other cathinone derivatives. Additionally, further research is needed to fully understand the long-term effects of this compound use on the body. Finally, the development of new synthetic cathinones with improved safety profiles and therapeutic potential is an area of active research.

合成法

The synthesis of (3-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone involves the reaction of 3-methoxyphenylacetonitrile with 4-methoxyphenyl magnesium bromide, followed by the reduction of the resulting ketone using sodium borohydride. The final product is then purified using chromatography. The synthesis of this compound is relatively simple and can be carried out using standard laboratory equipment.

科学的研究の応用

(3-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a dopamine and norepinephrine reuptake inhibitor, similar to other cathinone derivatives. This makes it a potential candidate for the treatment of depression and other mood disorders. Additionally, this compound has been used as a tool to study the mechanisms of addiction and drug abuse.

特性

IUPAC Name |

(3-methoxyphenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-22-17-8-6-14(7-9-17)16-10-11-20(13-16)19(21)15-4-3-5-18(12-15)23-2/h3-9,12,16H,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZLXLYLNUNEGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2951957.png)

![3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid](/img/structure/B2951958.png)

![methyl 4-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2951960.png)

![3-allyl-8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2951962.png)

![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2951967.png)

![(8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B2951971.png)

![methyl 3-(benzo[d]thiazol-2-yl)-2-isobutyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2951973.png)

![3-Methyl-2-(pyridin-3-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2951974.png)

![N-(3-methoxypropyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2951977.png)